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N-Ethyl-p-methoxy-alpha-

methylphenethylamine

hydrochloride

Cat. No.: B160583 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
N-ethyl-4-methoxyamphetamine (EMA), also known as para-methoxyethylamphetamine

(PMEA), is a synthetic phenethylamine and a structural analog of para-methoxyamphetamine

(PMA). As a member of the substituted amphetamine class, EMA has emerged in forensic

contexts as a designer drug. This technical guide provides a comprehensive overview of the

current scientific understanding of EMA, synthesizing available data on its chemical properties,

synthesis, analytical characterization, pharmacology, metabolism, and toxicology. While

research specifically focused on EMA is limited, this guide draws upon data from closely related

analogs to offer insights into its potential biological effects. This document is intended to serve

as a foundational resource for researchers, scientists, and drug development professionals

investigating the properties and implications of this compound.

Chemical and Physical Properties
N-ethyl-4-methoxyamphetamine is characterized by an amphetamine core structure with a

methoxy group substituted at the fourth position of the phenyl ring and an ethyl group attached

to the terminal amine.
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Property Value Source(s)

Systematic Name

N-ethyl-1-(4-

methoxyphenyl)propan-2-

amine

[1]

Common Names EMA, PMEA [2]

CAS Number
93963-24-7 (hydrochloride

salt)
[3]

Molecular Formula C₁₂H₁₉NO [3]

Molecular Weight 193.29 g/mol (free base) [1]

Appearance
White crystalline powder

(hydrochloride salt)
[4]

Solubility (HCl salt)
Soluble in water, DMF, DMSO,

and Ethanol
[3]

Synthesis and Characterization
The synthesis of N-ethyl-4-methoxyamphetamine hydrochloride can be achieved through the

reductive amination of 4-methoxyphenyl-2-propanone or via the N-alkylation of 4-

methoxyamphetamine (PMA). A common laboratory-scale synthesis involves the reduction of

an N-acetylated precursor.

Experimental Protocol: Synthesis of N-ethyl-4-
Methoxyamphetamine HCl
This protocol describes the synthesis of EMA HCl from 4-methoxy-N-acetylamphetamine.

Step 1: Reduction of 4-methoxy-N-acetylamphetamine

In a flame-dried round-bottom flask equipped with a condenser and addition funnel, add 100

mL of a 1.0 M solution of lithium aluminum hydride (LiAlH₄) in diethyl ether (100 mmol).

Slowly add a solution of 4-methoxy-N-acetylamphetamine (5.0 g, 24.2 mmol) in

approximately 75 mL of anhydrous diethyl ether dropwise over 30 minutes.
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Add an additional 125 mL of anhydrous diethyl ether to the reaction mixture.

Reflux the mixture overnight.

After cooling the reaction, cautiously quench the excess LiAlH₄ by the sequential dropwise

addition of 4.0 mL of water, 4.0 mL of 15% aqueous sodium hydroxide, and 12 mL of water.

Stir the resulting mixture for approximately 30 minutes.

Step 2: Isolation and Purification of the Free Base

Filter the aluminum salts through a pad of Celite® and wash the filter cake with an additional

100 mL of diethyl ether.

Dry the combined filtrate over anhydrous sodium sulfate, filter, and evaporate the solvent in

vacuo to yield the free base as a clear oil.

Step 3: Formation of the Hydrochloride Salt

Dissolve the oily residue in 35 mL of isopropanol.

Add isopropanolic HCl dropwise until the pH of the solution reaches 5.

Dilute the solution with approximately 800 mL of diethyl ether to precipitate the hydrochloride

salt.

Collect the resulting white crystalline powder by suction filtration, wash with a small amount

of diethyl ether, and dry under vacuum. This yields N-ethyl-4-methoxyamphetamine HCl.[4]

Analytical Characterization
Gas Chromatography-Mass Spectrometry (GC-MS): The mass spectrum of EMA typically

shows a base peak at m/z 72, with other significant fragments at m/z 121 and 192, which are

characteristic of a methoxy-substituted-N-ethylamphetamine structure.[4]

Fourier-Transform Infrared Spectroscopy (FTIR): The infrared spectrum of EMA HCl displays

absorbance patterns consistent with a secondary amine hydrochloride salt and a para-

disubstituted aromatic ring.[4]
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Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H-NMR spectrum of EMA HCl

shows characteristic signals for the aromatic protons of a para-substituted benzene ring (two

doublets around 7.0 and 7.3 ppm), a methoxy group (a singlet around 3.8 ppm), and the

protons of the N-ethyl group.[4]

Pharmacology
The pharmacological profile of EMA is not extensively documented in peer-reviewed literature.

However, its structural similarity to other substituted amphetamines, particularly PMA and N-

alkylated amphetamine analogs, allows for informed inferences regarding its mechanism of

action.

Mechanism of Action at Monoamine Transporters
Research on a series of N-alkylated 4-methylamphetamine analogs provides significant insight

into the likely effects of the N-ethyl group on EMA's interaction with the dopamine transporter

(DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). Lengthening the

N-alkyl chain from methyl to ethyl has been shown to decrease potency at all three

transporters.[5][6]

Dopamine Transporter (DAT): The N-ethyl substitution likely converts EMA into an inhibitor

(blocker) at DAT, rather than a substrate-type releaser. This is a critical distinction, as

substrate activity at DAT is strongly correlated with the abuse potential of stimulants.[5]

Norepinephrine Transporter (NET): EMA is predicted to act as a substrate at NET, inducing

norepinephrine release.[5]

Serotonin Transporter (SERT): EMA is expected to be a fully efficacious substrate at SERT,

leading to the release of serotonin.[5]

This mixed profile of a DAT inhibitor and a NET/SERT substrate suggests that EMA may have a

pharmacological profile distinct from both its parent compound, PMA, and classic

psychostimulants like methamphetamine.
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Receptor Binding Profile
A comprehensive receptor binding profile for EMA at a wide range of central nervous system

receptors is not currently available in the scientific literature. Studies on the parent compound,

PMA, have shown very low affinity for serotonin 5-HT₁ₐ, 5-HT₂ₐ, and 5-HT₂c receptors.[7] It is

plausible that EMA shares this characteristic of having low affinity for these postsynaptic

serotonin receptors, with its primary mechanism of action being at the monoamine transporters.

In Vivo Effects
Specific in vivo studies detailing the behavioral and physiological effects of EMA are scarce.

One study noted that the addition of an N-ethyl substituent to 4-methoxyamphetamine

decreases its analgesic potency.[3] Based on its predicted activity as a serotonin and

norepinephrine releaser, it is hypothesized that EMA may produce some stimulant-like effects,

although the lack of significant dopamine release suggests these effects may be less

pronounced than those of traditional amphetamines. Anecdotal reports suggest that PMEA
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(EMA) produces effects similar to PMA but is less potent and may have a reduced tendency to

induce severe hyperthermia at lower doses.[7]

Metabolism
The metabolism of EMA has been investigated in the context of forensic analysis. The primary

metabolic pathways are O-demethylation and hydroxylation.

The major metabolites of EMA identified in human urine and blood are:

para-methoxyamphetamine (PMA): Formed via N-de-ethylation.

para-hydroxyethylamphetamine (POHEA): Formed via O-demethylation of the methoxy

group.

para-hydroxyamphetamine: Formed via O-demethylation and N-de-ethylation.[2]
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Toxicology
The toxicological properties of EMA have not been extensively studied. However, based on its

classification and data from its parent compound, PMA, it is considered a hazardous
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substance.

Toxicity Data Value Species Source

Intravenous LD₅₀ 40 mg/kg Rat [8]

Acute Oral Toxicity Harmful if swallowed N/A [8]

The primary dangers associated with PMA are severe hyperthermia, cardiovascular distress,

and serotonin syndrome, particularly when taken at high doses or mistaken for MDMA.[7] While

EMA is anecdotally reported to be less potent, the risk of similar toxic effects, especially at

higher doses, should not be underestimated.

Analytical Methodology
The unambiguous identification of EMA in forensic and research settings relies on standard

analytical techniques.

Experimental Protocol: GC-MS Analysis of EMA
Sample Preparation: Dissolve the sample in an appropriate solvent such as methanol. For

biological matrices, a liquid-liquid or solid-phase extraction is required to isolate the analyte.

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) is used.

GC Conditions:

Column: A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane

stationary phase (e.g., HP-5MS).

Carrier Gas: Helium at a constant flow rate.

Temperature Program: An initial oven temperature of around 100-140°C, followed by a

ramp up to approximately 300°C.

Injector: Split/splitless injector, typically operated at a temperature of 250-280°C.

MS Conditions:
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Ionization Mode: Electron Impact (EI) at 70 eV.

Mass Range: Scan from m/z 40 to 550.

Data Analysis: Compare the resulting mass spectrum and retention time with a certified

reference standard of EMA.
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Conclusion
N-ethyl-4-methoxyamphetamine is a substituted amphetamine with a pharmacological profile

that is likely distinct from its more well-known analogs. The available evidence suggests a

primary mechanism of action involving the release of serotonin and norepinephrine, coupled

with the inhibition of dopamine reuptake. This profile may result in a unique set of psychoactive

and physiological effects. Significant gaps remain in the scientific understanding of EMA,

particularly in the areas of receptor binding, quantitative pharmacology, and in vivo behavioral

effects. Further research is warranted to fully characterize this compound and to understand its

potential impact on public health. This guide serves as a consolidation of the current knowledge

and a framework for future investigations.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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